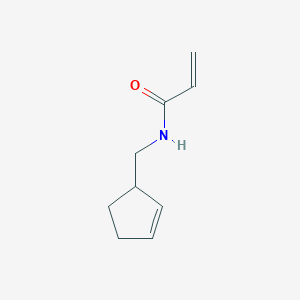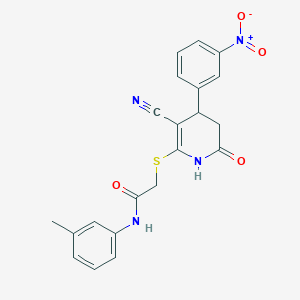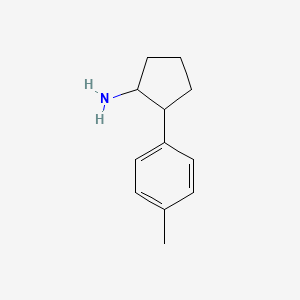
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. CPMA is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide varies depending on its application. In medicine, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In agriculture, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to promote the growth of plants by regulating the expression of genes involved in plant growth and stress response. In materials science, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be polymerized to produce polymers with different structures and properties depending on the polymerization technique used.
Biochemical and Physiological Effects:
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects depending on its application. In medicine, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to reduce inflammation and pain associated with inflammatory diseases such as rheumatoid arthritis. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro. In agriculture, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to promote plant growth and increase their resistance to environmental stressors such as drought and salt. In materials science, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be polymerized to produce polymers with unique properties such as high thermal stability and mechanical strength.
Advantages and Limitations for Lab Experiments
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, allowing for the production of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide with different purities and yields. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide is also a versatile compound that can be used in various applications such as medicine, agriculture, and materials science. However, one limitation is that N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be difficult to purify due to its low solubility in common solvents. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can also be unstable under certain conditions, making it challenging to handle in lab experiments.
Future Directions
There are several future directions for the study of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide. In medicine, further research is needed to determine the efficacy and safety of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide as an anti-inflammatory and anticancer agent in vivo. In agriculture, further research is needed to determine the optimal conditions for using N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide as a plant growth regulator and to evaluate its effects on different crops. In materials science, further research is needed to explore the potential of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide as a monomer for the synthesis of polymers with unique properties and to develop new polymerization techniques for producing N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide-based polymers.
Synthesis Methods
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be synthesized using different methods, including the reaction of cyclopentadiene with acrolein in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of cyclopentadiene with acrylic acid in the presence of a catalyst such as boron trifluoride. The resulting product can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been studied for its potential applications in various scientific fields. In medicine, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been studied for its potential as a plant growth regulator. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to promote the growth of plants and increase their resistance to environmental stressors such as drought and salt.
In materials science, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been studied for its potential as a monomer for the synthesis of polymers with unique properties. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be polymerized using various techniques such as radical polymerization or ring-opening polymerization to produce polymers with different structures and properties.
properties
IUPAC Name |
N-(cyclopent-2-en-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)10-7-8-5-3-4-6-8/h2-3,5,8H,1,4,6-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRSDCBVYOZXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)
![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)


![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)
